![molecular formula C17H10Cl2O2S B3894183 3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3894183.png)
3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one
Descripción general
Descripción
3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one varies depending on its application. In cancer treatment, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes and signaling pathways. In inflammation and microbial infections, it acts as an anti-inflammatory and antimicrobial agent by inhibiting the production of pro-inflammatory cytokines and disrupting the cell membrane of microbes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose, route of administration, and duration of exposure. In general, this compound has been shown to have low toxicity and minimal adverse effects in vitro and in vivo studies. However, further studies are needed to determine its long-term effects and potential toxicity in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one in lab experiments include its high purity, low cost, and ease of synthesis. However, its limitations include its low solubility in water and limited stability under certain conditions, which may affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one. One potential direction is to explore its potential applications in the treatment of other diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases. Another direction is to optimize its synthesis method and improve its stability and solubility for better efficacy and reproducibility in experiments. Additionally, further studies are needed to determine its long-term effects and potential toxicity in humans to ensure its safety for clinical use.
Aplicaciones Científicas De Investigación
3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In agriculture, it has been used as a natural pesticide due to its insecticidal and fungicidal properties. In material science, it has been used as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O2S/c18-11-3-6-14(19)13(10-11)16-8-5-12(21-16)4-7-15(20)17-2-1-9-22-17/h1-10H/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHSYQQFGKVLY-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[(2-hydroxy-2-adamantyl)methyl]acetamide](/img/structure/B3894109.png)
![1-(2,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3894119.png)
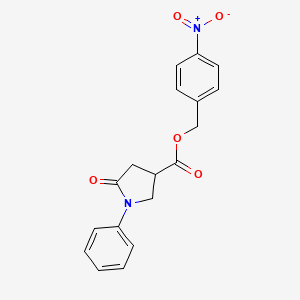
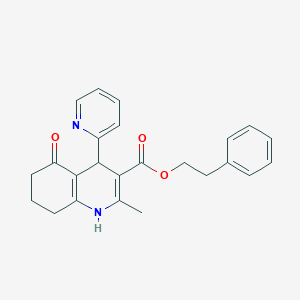

![2-{2-imino-3-[(4-nitrobenzylidene)amino]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3894145.png)


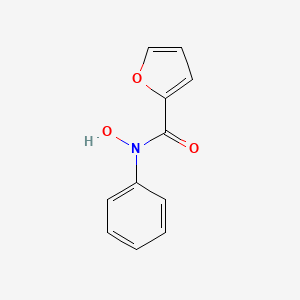
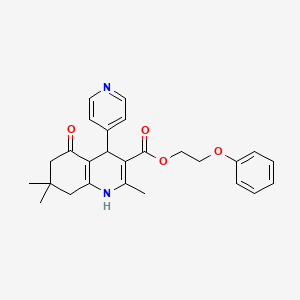
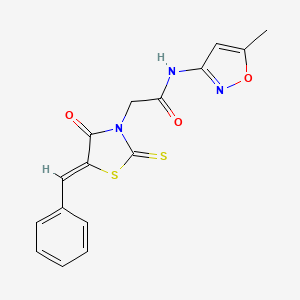
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B3894187.png)
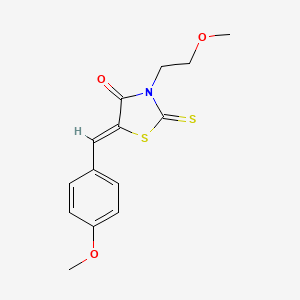
![1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3894199.png)